molecular formula C4H4ClN3O B189634 6-Chloropyridazin-3-amine 2-oxide CAS No. 33471-49-7

6-Chloropyridazin-3-amine 2-oxide

Cat. No. B189634
CAS RN: 33471-49-7
M. Wt: 145.55 g/mol
InChI Key: CXXQQIAHEXOPLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloropyridazin-3-amine 2-oxide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and organic synthesis. This compound is a derivative of pyridazine and has a chlorine atom and an amine group attached to it.

Mechanism Of Action

The mechanism of action of 6-Chloropyridazin-3-amine 2-oxide is not fully understood. However, it has been proposed that the compound exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme involved in DNA replication. The compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. The antimicrobial activity of 6-Chloropyridazin-3-amine 2-oxide is believed to be due to its ability to disrupt the bacterial cell membrane.

Biochemical And Physiological Effects

The biochemical and physiological effects of 6-Chloropyridazin-3-amine 2-oxide have been studied in vitro and in vivo. In vitro studies have shown that the compound inhibits the growth of cancer cells and reduces the production of pro-inflammatory cytokines. In vivo studies have shown that the compound exhibits antitumor activity in animal models of cancer. Additionally, the compound has been found to reduce inflammation in animal models of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of 6-Chloropyridazin-3-amine 2-oxide is its potential applications in medicinal chemistry. The compound exhibits antitumor, anti-inflammatory, and antimicrobial activities, making it a promising candidate for the development of new drugs. However, one of the limitations of 6-Chloropyridazin-3-amine 2-oxide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 6-Chloropyridazin-3-amine 2-oxide. One area of research is the development of new drugs based on the compound. The antitumor, anti-inflammatory, and antimicrobial activities of 6-Chloropyridazin-3-amine 2-oxide make it a promising candidate for the development of new drugs for the treatment of cancer, inflammatory diseases, and bacterial infections. Another area of research is the optimization of the synthesis method for large-scale production. This could lead to the commercialization of 6-Chloropyridazin-3-amine 2-oxide for use in various industries. Additionally, the mechanism of action of the compound could be further elucidated to better understand its potential applications in various fields.

Synthesis Methods

The synthesis of 6-Chloropyridazin-3-amine 2-oxide involves the reaction of 6-chloropyridazine with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction proceeds at room temperature and yields the desired product in good to excellent yields. This method is widely used in the synthesis of 6-Chloropyridazin-3-amine 2-oxide and has been optimized for large-scale production.

Scientific Research Applications

6-Chloropyridazin-3-amine 2-oxide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 6-Chloropyridazin-3-amine 2-oxide has been reported to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

CAS RN

33471-49-7

Product Name

6-Chloropyridazin-3-amine 2-oxide

Molecular Formula

C4H4ClN3O

Molecular Weight

145.55 g/mol

IUPAC Name

6-chloro-2-hydroxypyridazin-3-imine

InChI

InChI=1S/C4H4ClN3O/c5-3-1-2-4(6)8(9)7-3/h1-2,6,9H

InChI Key

CXXQQIAHEXOPLL-UHFFFAOYSA-N

SMILES

C1=CC(=NN(C1=N)O)Cl

Canonical SMILES

C1=CC(=NN(C1=N)O)Cl

Other CAS RN

33471-49-7

Origin of Product

United States

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